Methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate

Descripción general

Descripción

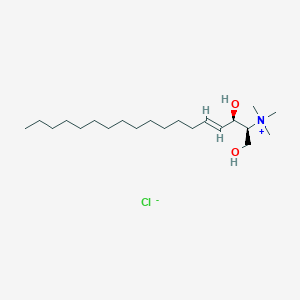

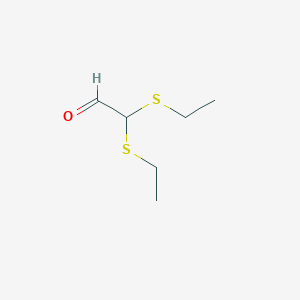

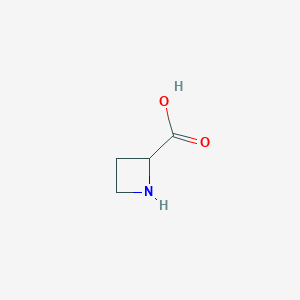

Methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate is a chemically modified form of a glucuronic acid derivative. This compound is significant in carbohydrate chemistry due to its utility in synthesizing various glycosidic linkages and exploring carbohydrate-based molecular structures and reactions.

Synthesis Analysis

The synthesis of methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate involves the acetylation of methyl D-glucopyranuronates. The process confirms the formation of the tetra-O-acetyl derivative, emphasizing the importance of controlling stereochemistry and protecting group strategies in synthesizing complex carbohydrate molecules (Root, Wagner, & Norris, 2002).

Molecular Structure Analysis

Crystal structure analysis has played a crucial role in confirming the identity and configuration of methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate. Such studies provide insights into the stereochemical outcomes of synthetic procedures and help in the understanding of the molecular basis for reactivity and interaction of this compound (Root, Wagner, & Norris, 2002).

Aplicaciones Científicas De Investigación

Synthesis of L-Ascorbic Acid Series : It is used for obtaining compounds in the L-ascorbic acid series and the vitamin itself (Ferrier & Furneaux, 1977).

Synthesizing N4-Benzoylcytosine 1-(methyl 2,3,4-tri-O-acetyl--D-glucopyranos : The compound is instrumental in synthesizing N4-Benzoylcytosine 1-(methyl 2,3,4-tri-O-acetyl--D-glucopyranos (Kulinkovich & Timoshchuk, 1983).

Preparation of Nitro Sugars : It is used in the preparation of various nitro sugars and their derivatives, including gentiobiose with deoxynitro functions at C-3′ and C-3 (Baer, Rank, & Kienzle, 1970).

Methylation of Carbohydrates : It is useful for methylating carbohydrates with base-labile substituents, such as 1,2,3,4-tetra-O-acetyl-D-glucopyranoside (Mastronardi, Flematti, Deferrari, & Gros, 1966).

Synthesis of Specific Cytostatics for Cancer Treatment : It can be used to synthesize specific cytostatics for cancer treatment (Tietze, Seele, Leiting, & Krach, 1988).

Synthesizing Fully Methylated Aldobiouronic Acids : The compound is used to synthesize fully methylated aldobiouronic acids in high yield (Kováč, Hirsch, & Kováčik, 1977).

Glycosylation Reactions : It serves as a glycosyl donor in glycosylation reactions, providing exclusively β2-linked glucuronides (Pews-Davtyan et al., 2003).

Synthesis of β-Phenylglucuronides : It reacts with phenols under Mitsunobu conditions to give α-phenylglucuronides (Badman, Green, & Voyle, 1990).

Synthesis of 1-o-Bilirubin-d-Glucuronic Acids : Allyl 2,3,4-tri-O-allyl-d-glucopyranuronate, derived from it, is used for the synthesis of 1-o-bilirubin-d-glucuronic acids (Compernolle, 1980).

Chemo-Enzymatic Synthesis in Pharmaceutical Research : An improved chemo-enzymatic method for synthesizing 1-beta-O-acyl glucuronides using this compound has applications in pharmaceutical research and biotechnology (Baba & Yoshioka, 2007).

Mecanismo De Acción

Target of Action

Methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate, also known as (3R,4S,5S,6S)-6-(METHOXYCARBONYL)TETRAHYDRO-2H-PYRAN-2,3,4,5-TETRAYL TETRAACETATE or 1,2,3,4-Tetra-O-acetyl-DGlucuronide Methyl Ester, is a pharmaceutical intermediate

Mode of Action

It is known to be used in the synthesis of glucuronide-conjugated drugs . Glucuronidation is a major pathway for the biotransformation of many endogenous and exogenous compounds. It involves the addition of a glucuronic acid moiety to a substrate molecule, thereby increasing its water solubility and facilitating its excretion from the body.

Biochemical Pathways

The compound plays a significant role in the glucuronidation pathway . This pathway is a part of phase II drug metabolism, where lipophilic drugs are converted into water-soluble compounds to facilitate their elimination from the body. The glucuronidation process involves the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to the drug molecule by the action of UDP-glucuronosyltransferases (UGTs).

Pharmacokinetics

As a glucuronide-conjugated drug, it is expected to have improved water solubility, which can enhance its bioavailability and facilitate its excretion from the body .

Result of Action

As a glucuronide-conjugated drug, it is expected to enhance the therapeutic action of drugs and improve their bioavailability .

Propiedades

IUPAC Name |

methyl (2S,3S,4S,5R)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3/t10-,11-,12-,13+,15?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOQCELSZBSZGX-BVIXPPBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](OC([C@@H]1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453228 | |

| Record name | Methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate | |

CAS RN |

3082-96-0 | |

| Record name | Methyl D-glucopyranuronate 1,2,3,4-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3082-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.